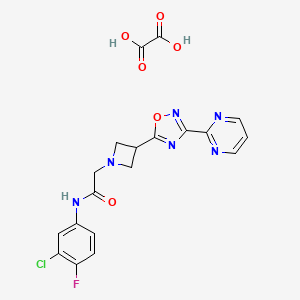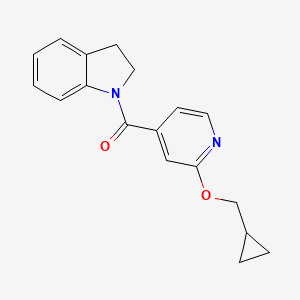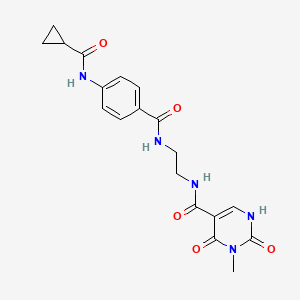
2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various nicotinamide derivatives and their synthesis, which can be related to the compound . Nicotinamide, also known as niacin, is a natural product found in plants and animals and is the basis for the synthesis of various compounds with potential applications in pharmaceuticals and herbicides .
Synthesis Analysis
The synthesis of nicotinamide derivatives involves various chemical reactions, often aiming to discover novel compounds with specific biological activities. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized, showing herbicidal activity . Another study involved the synthesis of a copper(II) complex with nicotinamido-4-bis(2-chloroethyl)aminobenzaldimine, indicating a method for creating metal complexes with potential antitumor activities . These syntheses typically involve the formation of amide bonds and the introduction of chloro groups, which are relevant to the structure of "this compound."
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. X-ray crystallography is often used to determine the structure of these compounds, as seen in the synthesis of a pharmaceutical co-crystal involving nicotinamide . The crystal structures of copper(II) chlorobenzoates with nicotinamide were also determined, revealing distorted octahedral chromophores and supramolecular hydrogen-bonding networks . These studies highlight the importance of molecular geometry and intermolecular interactions in the function of nicotinamide derivatives.
Chemical Reactions Analysis
Nicotinamide and its derivatives participate in various chemical reactions. For example, nicotinamide can form co-crystals with other molecules through hydrogen bonding, as seen with 2-chloro-4-nitrobenzoic acid . The photoreactivity of nicotinic acid derivatives also depends on the solvent and acidity, with reactions including photo-hydroxylation and photo-decarboxylation . These reactions are relevant to understanding the chemical behavior of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the co-crystal of nicotinamide with 2-chloro-4-nitrobenzoic acid showed a higher melting point than either of the pure components, indicating increased thermal stability . The solubility and permeation properties of nicotinamide can be modified when associated with other compounds, affecting its application in pharmaceuticals and cosmetics . These properties are essential for the practical use of compounds like "this compound."
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Supramolecular Chemistry
Nicotinamides, including derivatives like 2-nicotinamido-1,3,4-thiadiazole, have been studied for their wide range of applications, from antimicrobial agents to biological process inhibitors. Their structural characterization, as demonstrated through methods like X-ray crystallography and NMR spectroscopy, is crucial for understanding their biological activity. For example, the aquaporin inhibitor 2-nicotinamido-1,3,4-thiadiazole was synthesized and structurally characterized, highlighting the importance of defining chemical connectivity in understanding biological function (Burnett, Johnston, & Green, 2015).
Moreover, supramolecular chemistry involving nicotinamide, such as its use in constructing hydrogen-bonding networks with copper(II) chlorobenzoates, reveals the potential for designing novel materials and understanding molecular interactions. These studies illustrate how nicotinamide and its derivatives can form complex structures with metals, which are of interest for materials science and coordination chemistry (Halaška et al., 2013).
Biological Activities and Applications
Nicotinamide derivatives have been explored for their antitumor activities, demonstrating the potential therapeutic applications of these compounds. For instance, the synthesis, characterization, and evaluation of the antitumor activity of copper(II) complexes with nicotinamido-4-bis(2-chloroethyl)aminobenzaldimine indicate that such complexes could be superior to traditional treatments like nitrogen mustard for certain cancer cell lines (Changzheng et al., 1999).
Additionally, nicotinamide derivatives have been employed in the study of drug metabolism and enzyme inhibition, further underscoring their relevance in pharmaceutical and biochemical research. This includes investigations into their binding to and hydrolysis by human serum albumin, which is essential for understanding drug interactions and pharmacokinetics (Steiner, Mayer, & Testa, 1992).
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3.ClH/c16-13-6-2-1-5-12(13)15(20)21-9-8-18-14(19)11-4-3-7-17-10-11;/h1-7,10H,8-9H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKMQHXIACUPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCNC(=O)C2=CN=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)


![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)
![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)
![N-(3-Cyanophenyl)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2552019.png)
![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)